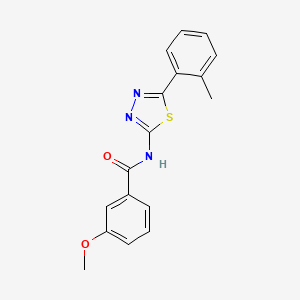

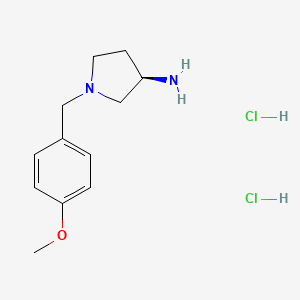

![molecular formula C11H14N2O2S B2673481 3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1239779-71-5](/img/structure/B2673481.png)

3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds that contain a pyrimidine ring fused with a thiophene ring . They have been found to exhibit a broad spectrum of biological activities, including antitumor, analgesic, antibacterial, and fungicidal activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves multicomponent reactions . For example, one method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with MeONa at reflux in BuOH .Molecular Structure Analysis

Thieno[3,2-d]pyrimidines have a five-membered thiophene ring fused with a six-membered pyrimidine ring . The exact molecular structure would depend on the specific substituents attached to the core structure.Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines can vary widely depending on the specific substituents present . For instance, the presence of certain functional groups can influence the reactivity and selectivity of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidines can vary depending on the specific substituents present. For example, the presence of certain functional groups can influence properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Antiproliferative Activity

Pyrido[2,3-d]pyrimidines have drawn significant interest due to their antiproliferative properties. Certain derivatives of this class exhibit potent antiproliferative effects, making them promising candidates for cancer research and therapy . Researchers have explored their impact on cell growth inhibition and apoptosis induction.

Antimicrobial Properties

Some pyrido[2,3-d]pyrimidines demonstrate antimicrobial activity against bacteria, fungi, and viruses. These compounds could potentially serve as novel antimicrobial agents, contributing to the fight against infectious diseases .

Anti-Inflammatory and Analgesic Effects

Derivatives of pyrido[2,3-d]pyrimidines have been investigated for their anti-inflammatory and analgesic properties. These compounds may modulate inflammatory pathways and alleviate pain, making them relevant in drug development .

Hypotensive Activity

Certain pyrido[2,3-d]pyrimidines exhibit hypotensive effects, influencing blood pressure regulation. Researchers have explored their potential as antihypertensive agents .

Antihistamine Properties

Derivatives of pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one have been studied as antihistamines. These compounds may interact with histamine receptors, providing insights for allergy and immune-related research .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

4-Aminopyrido[2,3-d]pyrimidin-5-one derivatives have been identified as PI3K inhibitors. PI3K plays a crucial role in cell signaling pathways, making these compounds relevant in cancer and metabolic disorder research .

Protein Tyrosine Kinase Inhibition

Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones have shown inhibitory effects on protein tyrosine kinases. These compounds may impact cell signaling and have implications in cancer therapy .

Cyclin-Dependent Kinase (CDK) Inhibition

Compound CDK-4, containing a pyrido[2,3-d]pyrimidin-7-one ring system, acts as a CDK inhibitor. CDKs regulate cell cycle progression, and targeting them is relevant in cancer treatment .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3-methylbutyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-7(2)3-5-13-10(14)9-8(4-6-16-9)12-11(13)15/h4,6-7H,3,5H2,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHLMCCWBMUSMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=CS2)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

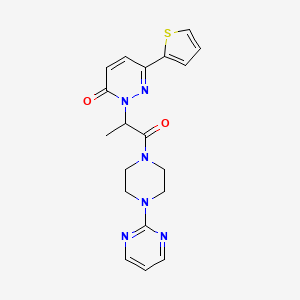

![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-phenylacetamide](/img/structure/B2673398.png)

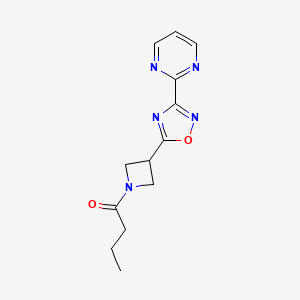

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acetamide](/img/structure/B2673402.png)

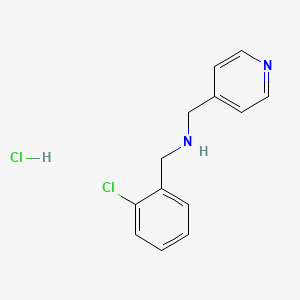

![N-cyclopentyl-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2673403.png)

![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-8-(trifluoromethyl)quinoline](/img/structure/B2673405.png)

![N-(4-methylthiazol-2-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2673410.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)

![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)

![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)